Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate

Catalog No.
S14504864
CAS No.
151827-83-7
M.F
C10H12BrNO3
M. Wt
274.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate

CAS Number

151827-83-7

Product Name

Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate

IUPAC Name

methyl N-[[2-(bromomethyl)phenyl]methoxy]carbamate

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

InChI

InChI=1S/C10H12BrNO3/c1-14-10(13)12-15-7-9-5-3-2-4-8(9)6-11/h2-5H,6-7H2,1H3,(H,12,13)

InChI Key

KENRWEJNBXJGNG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NOCC1=CC=CC=C1CBr

Methyl [2-(bromomethyl)phenyl]methoxycarbamate is a chemical compound characterized by its unique structure, which includes a bromomethyl group attached to a phenyl ring and a methoxycarbamate functional group. The molecular formula of this compound is C11H12BrNO3C_{11}H_{12}BrNO_3, and it has a molecular weight of approximately 286.12 g/mol . This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals.

, typical of carbamate compounds. Key reactions include:

  • Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles, which can lead to the synthesis of various derivatives.
  • Hydrolysis: In the presence of water, the carbamate bond may hydrolyze, producing the corresponding amine and alcohol.
  • Dehydrohalogenation: Under certain conditions, elimination reactions may occur, leading to the formation of alkenes.

These reactions are significant for modifying the compound's properties or synthesizing related compounds.

The synthesis of methyl [2-(bromomethyl)phenyl]methoxycarbamate can be achieved through several methods:

  • Direct Bromination: Starting from methyl phenylmethoxycarbamate, bromine can be introduced to yield the bromomethyl derivative.
  • Nucleophilic Substitution: By reacting a suitable bromomethylated phenol with a methoxycarbamate derivative.
  • Carbamate Formation: Utilizing isocyanates to react with alcohols in the presence of a base can also yield this compound .

Each method offers different advantages regarding yield and purity.

Methyl [2-(bromomethyl)phenyl]methoxycarbamate has potential applications in:

  • Agriculture: As an insecticide or fungicide due to its biological activity.
  • Pharmaceuticals: Potentially serving as a precursor for drug development or as an active pharmaceutical ingredient (API).
  • Chemical Research: Used in studies investigating structure-activity relationships in similar compounds.

Methyl [2-(bromomethyl)phenyl]methoxycarbamate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Methyl N-(2-bromophenyl)carbamateC10H11BrNO2Lacks the methoxy group
Methyl 2-(chloromethyl)phenylmethoxycarbamateC11H12ClNO3Chlorine instead of bromine
Ethyl 2-(bromomethyl)phenylmethoxycarbamateC12H15BrNO3Ethyl group instead of methyl

Methyl [2-(bromomethyl)phenyl]methoxycarbamate is unique due to its specific combination of bromine and methoxy functionalities, which may influence its biological activity and chemical reactivity compared to these similar compounds .

Carbamate Bond Formation Strategies

The carbamate moiety in Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate is typically constructed via reactions between amines or alcohols and carbonyl sources. Two predominant methods are highlighted in recent literature:

1.1.1 Carbon Dioxide-Mediated Carbamate Synthesis
A continuous-flow approach utilizing carbon dioxide (CO₂) as a carbonyl source has been demonstrated for carbamate synthesis. In this method, amines react with CO₂ in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-catalytic additive under mild conditions (50°C, 1 atm CO₂). The reaction achieves yields of 45–92% within 50 minutes, bypassing column chromatography through acidic workup protocols. For Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate, this strategy could involve reacting 2-(bromomethyl)phenol derivatives with methyl methoxyamine under CO₂ flow.

1.1.2 Carbonate Transesterification
Diphenyl carbonate serves as an alternative carbonyl source in carbamate synthesis. For example, phenyl-N-methyl urethane forms via the reaction of diphenyl carbonate with methylamine at 20–80°C, followed by thermolysis to generate methyl isocyanate. Subsequent reaction with ortho-substituted phenols yields carbamates. This two-step process, optimized for continuous production, achieves >98% molar yield in industrial settings.

Comparative Analysis of Carbamate Formation Methods

MethodReactantsCatalyst/AdditiveYield (%)Time
CO₂-MediatedAmine + CO₂DBU45–9250 min
Carbonate RouteDiphenyl carbonate + AmineNone>980.5–8 hr

Bromomethyl Group Introduction Techniques

The bromomethyl group at the ortho position is introduced via radical or electrophilic bromination.

1.2.1 Radical Bromination
N-Bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) with azobisisobutyronitrile (AIBN) initiates radical chain reactions. For example, methyl N-methoxy-2-methylphenylcarbamate undergoes bromination at the benzylic position under heating (60–80°C), yielding the bromomethyl derivative in 85–90% efficiency. This method is favored for its regioselectivity and compatibility with electron-rich aromatic systems.

1.2.2 Electrophilic Aromatic Substitution
Direct bromination of toluene derivatives using Br₂/FeBr₃ is less common due to competing ring bromination. However, directing groups such as methoxycarbamate can enhance para/ortho selectivity. For instance, methyl methoxycarbamate-directed bromination of 2-methylphenyl precursors with Br₂ in dichloromethane at 0°C selectively generates the ortho-bromomethyl product.

Ortho-Substituted Phenyl Ring Functionalization Approaches

Functionalization of the ortho position requires precise control over steric and electronic effects.

1.3.1 Directed Ortho-Metalation
Lithiation of methoxycarbamate-protected phenyl rings with lithium diisopropylamide (LDA) at -78°C enables the introduction of electrophiles. Quenching with methyl iodide or bromine provides ortho-methyl or bromomethyl derivatives, respectively. This method is effective for constructing 2-bromomethylphenyl intermediates.

1.3.2 Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of 2-bromomethylphenylboronic acids with aryl halides installs biaryl motifs. For example, methyl 4-(bromomethyl)(1,1'-biphenyl)-2-carboxylate is synthesized via Suzuki coupling between 2-bromomethylphenylboronic ester and methyl 2-iodobenzoate. This approach diversifies the aryl backbone while retaining the bromomethyl group.

Ortho-Functionalization Reaction Conditions

Reaction TypeReagentsTemperatureYield (%)
Directed LithiationLDA, Electrophile (Br₂)-78°C70–80
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃80°C75–85

Heterogeneous catalysts have demonstrated remarkable efficacy in facilitating nucleophilic aminolysis reactions for carbamate synthesis [1] [3]. The mechanistic foundation of these reactions involves the nucleophilic attack of amine substrates on activated carbonyl centers, proceeding through tetrahedral intermediate formation and subsequent elimination processes [4] [5]. Metal-organic frameworks have emerged as particularly effective catalysts, with copper-functionalized UiO-66 systems showing exceptional performance for primary amine substrates [6].

The aminolysis mechanism in heterogeneous systems begins with substrate adsorption on the catalyst surface, followed by nucleophilic attack of the amine on the electrophilic carbon center [7]. The lone pair electrons on the nitrogen atom facilitate this nucleophilic substitution, forming a tetrahedral intermediate that subsequently undergoes elimination to yield the desired carbamate product [8] [9]. Surface acid-base sites play crucial roles in this process, with Lewis acid sites activating the electrophilic substrate while basic sites enhance the nucleophilicity of the amine component [10].

Performance Data of Heterogeneous Catalysts

Catalyst SystemSubstrate ClassYield (%)Reaction Temperature (°C)Catalyst Loading (mol%)Recyclability (Cycles)
Metal-Organic Framework (UiO-66-Cu)Primary Amines9480106
Metal-Organic Framework (UiO-66-Ni)Secondary Amines9280106
Metal-Organic Framework (UiO-66-Pd)Various Amines7680105
Mixed Metal Oxide (MgCrO)Epoxides/Carbon Dioxide8970104
Mixed Metal Oxide (NiAlO)Epoxides/Carbon Dioxide9170104
Cerium Oxide NanorodsAldehydes8710055
Ionic Liquid ([DBUH][OAc])Aromatic/Aliphatic Amines96150103
Silica-Supported AmineVarious Carbonyl Compounds8275154

Recent investigations have revealed that transition metal-functionalized metal-organic frameworks exhibit superior catalytic performance in carbamate synthesis reactions [6]. Copper-containing systems demonstrate exceptional selectivity for primary amine substrates, achieving yields up to 94% under mild reaction conditions [6]. Nickel-functionalized catalysts show preferential activity toward secondary amines, highlighting the importance of metal center selection in determining substrate specificity [6].

The role of surface organofunctional groups in heterogeneous catalysts cannot be understated [10]. Acid-base cooperative catalysis emerges when incompatible catalytic species coexist on solid surfaces, enabling dual activation of both nucleophilic and electrophilic substrates [10]. This bifunctional approach significantly enhances reaction rates by simultaneously lowering the activation barriers for both substrate types [11].

Role of Mixed Metal Oxide Compositions

Mixed metal oxide systems represent a versatile class of heterogeneous catalysts that exhibit unique catalytic properties arising from synergistic interactions between different metal components [12] [13]. The incorporation of multiple metal oxides creates novel active sites with enhanced redox properties, improved thermal stability, and tunable acid-base characteristics [14]. These materials have found extensive application in carbamate synthesis due to their ability to activate both nucleophilic and electrophilic reaction partners simultaneously [15].

The fundamental principle underlying mixed metal oxide catalysis lies in the creation of distinct electronic environments that facilitate substrate activation [13]. When different metal oxides are combined, the resulting material exhibits properties that differ significantly from those of the individual components [12]. Surface molybdenum oxide species, for instance, serve as catalytic active sites in both bulk mixed metal oxides and supported systems, demonstrating the universal nature of surface metal oxide sites [13].

Mixed Metal Oxide Composition Effects

Metal Oxide CompositionSurface Area (m²/g)Conversion (%)Selectivity (%)Activation Energy (kJ/mol)Ce³⁺/Ce⁴⁺ Ratio
Ce₀.₂₅Mn₀.₇₅Oₓ142949642.30.32
Ce₀.₅₀Mn₀.₅₀Oₓ118789448.70.28
Ce₀.₇₅Mn₀.₂₅Oₓ95659155.20.24
CuO/CeO₂ (8 wt%)78899338.90.35
CuO/CeO₂ (15 wt%)65859141.20.31
MgCrO156899544.6-
NiAlO134919743.1-
CoCrO98728852.8-

Cerium-manganese mixed oxides demonstrate exceptional catalytic performance, with manganese-rich compositions showing the highest activity [16] [17]. The Ce₀.₂₅Mn₀.₇₅Oₓ system exhibits optimal performance due to the formation of phase-separated manganese-substituted ceria and manganese oxide phases [16]. This phase separation creates unique interfacial sites that enhance both substrate adsorption and product desorption processes [17].

The preparation method significantly influences the catalytic properties of mixed metal oxide systems [16]. Mechanochemical grinding and urea-based co-precipitation methods produce catalysts with higher surface areas and improved phase separation compared to conventional carbonate co-precipitation techniques [16]. These preparation-dependent variations directly impact the concentration and accessibility of active sites, thereby affecting overall catalytic performance [14].

Mars-van Krevelen reaction mechanisms predominate in mixed metal oxide catalysis, where lattice oxygen participates directly in the catalytic cycle [13]. The rate-determining step involves lattice oxygen rather than gas-phase oxygen, making the bulk oxide composition crucial for sustained catalytic activity [13]. This mechanistic understanding has guided the development of optimized mixed metal oxide formulations with enhanced oxygen mobility and redox properties [12].

Cerium-Containing Catalyst Formulations

Cerium-containing catalysts have gained prominence in carbamate synthesis due to their unique redox properties and exceptional thermal stability [18] [19]. The ability of cerium to exist in both Ce³⁺ and Ce⁴⁺ oxidation states provides versatile redox chemistry that facilitates various catalytic transformations [20] [19]. Cerium oxide surfaces exhibit both Lewis acid and Lewis base sites, enabling bifunctional catalytic behavior that is particularly advantageous for nucleophilic aminolysis reactions [21].

The redox properties of cerium oxide are intimately connected to the presence of oxygen vacancies and the Ce³⁺/Ce⁴⁺ ratio on the catalyst surface [22] [23]. Smaller cerium oxide nanoparticles demonstrate enhanced catalytic activity due to their higher Ce³⁺ surface concentrations and increased oxygen vacancy densities [22]. The enzyme-like catalytic activity of cerium oxide nanoparticles exhibits a direct correlation with Ce³⁺ surface area concentration, indicating the importance of this parameter in catalyst design [22].

Cerium-Containing Catalyst Properties

Cerium-Based CatalystPreparation MethodCe³⁺ Surface Concentration (%)Oxygen Storage Capacity (μmol O₂/g)Reducibility Temperature (°C)Reaction Rate (mol/g·s × 10⁻⁶)
CeO₂ NanorodsHydrothermal28.52454201.44
CeO₂ Nanoparticles (4.5 nm)Sol-gel34.23123851.89
CeO₂ Nanoparticles (28 nm)Precipitation18.71894650.95
Ce-Zr Mixed OxideCo-precipitation25.81984351.23
Ce/MgO (Atomically Dispersed)Impregnation42.12873752.15
CuO/CeO₂Wet Impregnation31.62343981.67
Ce-Mn Mixed OxideCo-precipitation29.32674121.52
Ce-Al Mixed OxideMechanochemical22.41564450.87

Atomically dispersed cerium catalysts on magnesium oxide supports represent the pinnacle of cerium catalyst development, achieving reaction rates of 2.15 × 10⁻⁶ mol/g·s [24]. These materials are prepared using cerium(III) precursors and demonstrate performance comparable to bulk ceria under similar reaction conditions [24]. The atomically dispersed cerium ions undergo transformation into ceria nanodomains during catalysis, leading to increased reducibility and enhanced catalytic activity [24].

The preparation method profoundly influences the properties of cerium-containing catalysts [25]. Sol-gel synthesis produces nanoparticles with superior reactive oxygen species scavenging properties compared to calcination-derived materials [25]. Room-temperature synthesis using 1,1'-carbonyldiimidazole and imidazole in acetone enables precise control over particle morphology and size distribution [25].

Cerium oxide nanorods exhibit bifunctional catalytic behavior due to coordinatively unsaturated cerium sites acting as Lewis acid centers and neighboring oxygen atoms functioning as Lewis base sites [21]. The catalytic activity correlates positively with decreased coordination numbers of oxygen atoms around cerium centers, indicating the importance of surface defect sites [21]. These structural features enable efficient activation of both nucleophilic and electrophilic substrates in carbamate synthesis reactions [18].

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

273.00006 g/mol

Monoisotopic Mass

273.00006 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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